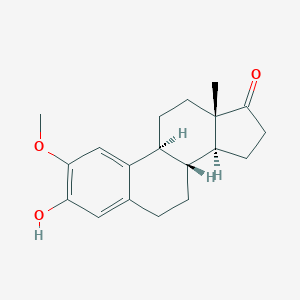

2-Methoxyestrone

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Homo sapiens with data available.

This compound is a metabolite formed during the methylation of 2-hydroxyestrone (2-OHE1) by catechol-O-methyltransferase (COMT), with potential anticarcinogenic and minimal estrogen activities. The mechanism of action for the antitumor activity of this compound (2-OMeE1) is not known. A high this compound (2-OMeE1)/2-OHE1 ratio indicates higher methylation efficiency and correlates with a lower cancer risk.

Properties

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEUWNKSCXYKBU-QPWUGHHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Methoxyestrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

362-08-3 | |

| Record name | 2-Methoxyestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5857RRL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187.0 - 189.5 °C | |

| Record name | 2-Methoxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyestrone: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestrone (2-MeOE1) is an endogenous metabolite of estrone, an estrogenic hormone. It is formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone.[1][2] Unlike its precursor, this compound exhibits very low affinity for estrogen receptors and possesses minimal estrogenic activity.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated quantitative data, and visualizations of the relevant biological and experimental workflows.

Synthesis of this compound

The chemical synthesis of this compound can be achieved from estrone through a multi-step process. While often an intermediate in the synthesis of the more biologically active 2-methoxyestradiol, its isolation is a key step.[3][4] The overall strategy involves the introduction of a hydroxyl group at the C-2 position of the estrone backbone, followed by methylation of this newly introduced hydroxyl group.

Experimental Protocol: Synthesis of this compound from Estrone

This protocol is a composite representation based on synthetic strategies for related compounds.[3][4]

Step 1: Protection of the 17-keto group

-

Dissolve estrone in a suitable solvent such as toluene.

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and neutralize the acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the 17-ketal protected estrone.

Step 2: 2-Hydroxylation

-

Dissolve the protected estrone from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base such as n-butyllithium or sec-butyllithium dropwise.

-

After stirring for a suitable time, add a source of oxygen, for example, by bubbling dry oxygen gas through the solution, or by adding a reagent like 2-(phenylsulfonyl)-3-phenyloxaziridine.

-

Quench the reaction with a reducing agent (e.g., sodium sulfite solution).

-

Allow the mixture to warm to room temperature.

-

Extract the product, wash, dry, and concentrate as described in Step 1 to yield 2-hydroxyestrone-17-ketal.

Step 3: O-Methylation

-

Dissolve the 2-hydroxyestrone-17-ketal in a suitable solvent like acetone or dimethylformamide (DMF).

-

Add a base such as potassium carbonate.

-

Add a methylating agent, for example, dimethyl sulfate or methyl iodide.[5]

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture, and filter off the base.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate to obtain this compound-17-ketal.

Step 4: Deprotection of the 17-keto group

-

Dissolve the this compound-17-ketal in a mixture of a protic solvent like acetone and an aqueous acid (e.g., hydrochloric acid).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the acid and remove the organic solvent.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

The crude this compound can then be purified.

Purification Protocol

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.[6] The polarity can be adjusted to achieve optimal separation.

-

Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

Recrystallization:

-

Dissolve the product from chromatography in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures (e.g., ethanol, methanol, or a mixture of solvents).[7][8]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Synthesis Workflow Diagram

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are typically performed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The chemical shifts, multiplicities, and coupling constants provide detailed information about the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | s | 1H | H-1 |

| ~6.7 | s | 1H | H-4 |

| ~3.8 | s | 3H | O-CH₃ |

| ~2.9 | m | 2H | H-6 |

| ~0.9 | s | 3H | H-18 |

Note: These are approximate predicted values. Actual experimental values may vary based on solvent and instrument conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~220 | C-17 |

| ~148 | C-2 |

| ~145 | C-3 |

| ~138 | C-5 |

| ~132 | C-10 |

| ~115 | C-4 |

| ~112 | C-1 |

| ~56 | O-CH₃ |

| ~50 | C-13 |

| ~48 | C-14 |

| ~38 | C-12 |

| ~36 | C-8 |

| ~31 | C-11 |

| ~29 | C-6 |

| ~26 | C-7 |

| ~21 | C-15 |

| ~14 | C-18 |

Note: These are approximate predicted values. Actual experimental values may vary based on solvent and instrument conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₂₄O₃ |

| Molecular Weight | 300.39 g/mol [2] |

| Exact Mass | 300.1725 |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Key Fragmentation Pathways | Loss of water (-18 Da), loss of methyl group (-15 Da), cleavage of the D-ring. |

Experimental Workflow for Characterization

Biological Signaling Pathway

This compound is a key metabolite in the estrogen metabolism pathway. Its formation is a two-step enzymatic process starting from estrone.

-

Hydroxylation: Estrone is first hydroxylated at the 2-position to form 2-hydroxyestrone. This reaction is catalyzed by cytochrome P450 enzymes, primarily CYP1A1.[1]

-

Methylation: The catechol intermediate, 2-hydroxyestrone, is then methylated by catechol-O-methyltransferase (COMT) to yield this compound.[1][2]

This metabolic pathway is crucial for the deactivation of estrogens.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The multi-step synthesis from estrone, followed by rigorous purification, yields the target compound. Its structure and purity are confirmed through modern analytical techniques, primarily NMR and mass spectrometry. Understanding the synthesis and characterization of this compound is essential for researchers in medicinal chemistry and drug development who are interested in exploring the biological roles of estrogen metabolites.

References

- 1. This compound/2-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A simple and convenient synthesis of 2-methoxyestradiol from estrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. quora.com [quora.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

2-Methoxyestrone: A Comprehensive Technical Guide on its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestrone (2-ME1) is an endogenous metabolite of estrone, formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone.[1][2][3] Historically considered an inactive estrogen metabolite due to its very low affinity for estrogen receptors (ERs), recent research has shed light on its distinct biological activities, independent of traditional estrogenic signaling.[1][2] This technical guide provides an in-depth overview of the current understanding of 2-ME1's biological functions, with a particular focus on its anti-cancer properties, including its anti-proliferative, pro-apoptotic, and anti-angiogenic effects. The document details the molecular mechanisms and signaling pathways modulated by 2-ME1 and its closely related analogue, 2-methoxyestradiol (2-ME2), summarizing key quantitative data and providing detailed experimental protocols for the assays cited.

Introduction

Estrogen metabolism is a complex process yielding a variety of metabolites with diverse biological activities.[4][5] this compound is a significant metabolite in this pathway, and its formation is a key step in the inactivation and clearance of catechol estrogens.[2][3] Unlike its precursor, estrone, 2-ME1 exhibits minimal estrogenic activity, attributed to its low binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] This lack of classical estrogenic action, coupled with emerging evidence of its unique biological functions, has positioned 2-ME1 as a molecule of interest in pharmacology and drug development, particularly in the context of cancer research.

Physicochemical Properties and Metabolism

This compound is a steroid hormone with the chemical formula C₁₉H₂₄O₃ and a molar mass of 300.398 g·mol⁻¹.[1] It is structurally characterized by an estrane core with a methoxy group at the C2 position and a ketone group at the C17 position.

The metabolic pathway leading to the formation of 2-ME1 is a critical branch of estrogen metabolism. Estrone (E1) is first hydroxylated at the 2-position by cytochrome P450 enzymes to form 2-hydroxyestrone (2-OH-E1).[4][5] Subsequently, the enzyme catechol-O-methyltransferase (COMT) catalyzes the methylation of the hydroxyl group at the 2-position, yielding this compound.[1][2][3]

Metabolic pathway of Estrone to this compound.

Quantitative Data on Biological Activity

The biological activity of this compound and its related compounds has been quantified in various studies. The following tables summarize key quantitative data regarding receptor binding affinity and anti-proliferative activity. Much of the available quantitative data focuses on the more extensively studied 2-methoxyestradiol (2-ME2).

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |

| This compound (2-ME1) | ERα | < 0.1 | [2] |

| This compound (2-ME1) | ERβ | < 0.1 | [2] |

| 2-Methoxyestradiol (2-ME2) | ERα | Low | [6] |

| 2-Methoxyestradiol (2-ME2) | ERβ | Even lower than ERα | [6] |

| Estrone (E1) | ERα | 11 ± 8 | [1] |

| ER: Estrogen Receptor |

Table 1: Relative Binding Affinity of this compound and Related Compounds to Estrogen Receptors.

| Cell Line | Compound | IC50 (µM) | Reference |

| MDA-MB-468 (Triple Negative Breast Cancer) | 2-ME2 | ~5 | [7] |

| MDA-MB-231 (Triple Negative Breast Cancer) | 2-ME2 | > 20 | [7] |

| MCF-7 (ER+ Breast Cancer) | 2-ME2 | 1.5 | [8] |

| MDA-MB-435 (ER- Breast Cancer) | 2-ME2 | 1.3 | [8] |

| MDA-MB-231 (ER- Breast Cancer) | 2-ME2 | 1.1 | [8] |

| 14 different tumor cell lines | Analog 883 (of 2-ME2) | 0.07 - 0.37 | [9] |

| 14 different tumor cell lines | Analog 900 (of 2-ME2) | 0.08 - 0.74 | [9] |

| 14 different tumor cell lines | Analog 5171 (of 2-ME2) | 0.73 - 5.64 | [9] |

| IC50: Half maximal inhibitory concentration |

Table 2: Anti-proliferative Activity (IC50) of 2-Methoxyestradiol (2-ME2) and its Analogs in Various Cancer Cell Lines.

Biological Functions and Mechanisms of Action

The primary biological functions of this compound and its related metabolites are centered on their anti-cancer properties, which are mediated through mechanisms independent of estrogen receptors.

Anti-proliferative and Pro-apoptotic Effects

2-methoxyestrogens, particularly 2-ME2, have been shown to inhibit the proliferation of a wide range of cancer cells and induce apoptosis.[8][10][11] The anti-proliferative activity is often associated with cell cycle arrest at the G2/M phase.[11] The induction of apoptosis is a key mechanism of its anti-tumor effect and involves the activation of various signaling pathways.

Inhibition of Microtubule Dynamics

A primary mechanism of action for 2-methoxyestrogens is their interaction with tubulin, the building block of microtubules.[12][13] Unlike some anti-cancer drugs that cause microtubule depolymerization, 2-ME2 appears to suppress microtubule dynamics at lower, physiologically relevant concentrations.[13] It binds to the colchicine-binding site on tubulin, which inhibits tubulin polymerization and disrupts the normal function of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.[14][15]

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. 2-methoxyestrogens have demonstrated potent anti-angiogenic properties.[6] This effect is mediated, in part, by the direct inhibition of endothelial cell proliferation and the induction of apoptosis in these cells.[6]

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

HIF-1α is a key transcription factor that is often overexpressed in tumors and plays a critical role in tumor adaptation to hypoxic conditions, promoting angiogenesis and cell survival.[16][17] 2-Methoxyestradiol has been shown to inhibit HIF-1α activity, leading to the downregulation of its target genes, such as vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[17][18]

Signaling Pathways

The biological effects of this compound and 2-methoxyestradiol are mediated through the modulation of several key intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, including ERK, JNK, and p38, is intricately involved in regulating cell proliferation, differentiation, and apoptosis. Studies on 2-ME2 have shown that it can activate JNK, which is associated with the induction of apoptosis through the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[19][20][21] Conversely, the activation of ERK and p38 by 2-ME2 has been suggested to have a protective effect against apoptosis in some breast cancer cells.[19]

Modulation of the MAPK pathway by 2-Methoxyestrogens.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In some cancer cells, this pathway is hyperactive. 2-Methoxyestradiol has been shown to attenuate the PI3K/Akt pathway, leading to the inhibition of cancer cell migration and metastasis.[22][23] The inactivation of Akt by 2-ME2 contributes to its anti-metastatic effects.[22]

Inhibition of the PI3K/Akt pathway by 2-Methoxyestrogens.

Apoptosis Pathway

The induction of apoptosis by 2-methoxyestrogens involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of JNK can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, promoting the mitochondrial release of cytochrome c and subsequent caspase activation.[19][20] In some contexts, 2-ME2 has been shown to upregulate p53, a key tumor suppressor protein that can trigger apoptosis.[24]

Induction of Apoptosis by 2-Methoxyestrogens.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of compounds like this compound.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[25][26]

-

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Workflow for the MTT Cell Proliferation Assay.

In Ovo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

This in vivo assay is used to assess the pro- or anti-angiogenic potential of a compound.[27][28][29][30][31]

-

Materials:

-

Fertilized chicken eggs (day 3-4 of incubation)

-

Egg incubator

-

Sterile phosphate-buffered saline (PBS)

-

Thermanox coverslips or filter paper discs

-

This compound solution

-

Stereomicroscope with a camera

-

Image analysis software

-

-

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

On day 8 or 9, place a sterile Thermanox coverslip or filter paper disc saturated with the test compound (this compound) or vehicle control onto the CAM.

-

Seal the window and return the eggs to the incubator for 48-72 hours.

-

After incubation, photograph the area under the disc using a stereomicroscope.

-

Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area using image analysis software.

-

Compare the results from the treated groups to the control group to determine the anti-angiogenic effect.

-

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[12][13][15][32]

-

Materials:

-

Purified tubulin

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., PEM buffer)

-

This compound

-

Spectrophotometer with temperature control

-

-

Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

Prepare a reaction mixture containing purified tubulin in polymerization buffer on ice.

-

Add GTP and the test compound (this compound) or vehicle control to the reaction mixture.

-

Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

-

HIF-1α Inhibition Assay (Western Blot)

This assay is used to determine the effect of a compound on the protein levels of HIF-1α.[16][18]

-

Materials:

-

Cancer cell line of interest

-

Cell culture plates

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride)

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against HIF-1α

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture cells and treat them with this compound or vehicle control.

-

Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) or by treating them with a chemical inducer.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against HIF-1α.

-

Incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative levels of HIF-1α protein.

-

Conclusion and Future Directions

This compound, once considered an inactive byproduct of estrogen metabolism, is now recognized as a biologically active molecule with significant anti-cancer potential. Its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis through non-estrogen receptor-mediated pathways makes it an attractive candidate for further investigation and drug development. The primary mechanisms of action, including the disruption of microtubule dynamics and inhibition of HIF-1α, are well-supported by studies on its more potent derivative, 2-methoxyestradiol.

Future research should focus on elucidating the specific quantitative differences in the biological activities of this compound and 2-methoxyestradiol to better understand their respective contributions to physiology and pathology. Further investigation into the downstream signaling events and potential synergistic effects with other anti-cancer agents will be crucial for translating the promising preclinical findings into clinical applications. The development of more potent and metabolically stable analogs of this compound could also open new avenues for targeted cancer therapy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound/2-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]

- 3. This compound | Rupa Health [rupahealth.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interactions of 2-methoxyestradiol, an endogenous mammalian metabolite, with unpolymerized tubulin and with tubulin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms for 2-methoxyestradiol-induced apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Methoxyestradiol-induced phosphorylation of Bcl-2: uncoupling from JNK/SAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2-Methoxyestradiol attenuates phosphatidylinositol 3-kinase/Akt pathway-mediated metastasis of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Opposite estrogen effects of estrone and 2-hydroxyestrone on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchhub.com [researchhub.com]

- 27. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 29. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. files.core.ac.uk [files.core.ac.uk]

- 32. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 2-Methoxyestrone in Estrogen Metabolism Pathways

Executive Summary: 2-Methoxyestrone (2-ME1) is an endogenous metabolite of estrone, formed via the 2-hydroxylation pathway and subsequent methylation by Catechol-O-methyltransferase (COMT). Unlike its parent hormone, 2-ME1 exhibits very low affinity for estrogen receptors (ERs) and is considered to have minimal estrogenic activity. Its significance lies in its role as a marker of estrogen metabolism and its potential anti-proliferative and protective effects. Elevated levels of 2-ME1 have been associated with a reduced risk of certain cancers, particularly postmenopausal breast cancer. This document provides a comprehensive overview of the biochemical pathways, physiological roles, quantitative data, and experimental methodologies related to 2-ME1 for researchers, scientists, and drug development professionals.

Introduction to Estrogen Metabolism and this compound

Estrogen metabolism is a complex network of biochemical reactions that transform potent estrogens like estradiol (E2) and estrone (E1) into various metabolites. These pathways are critical for regulating the physiological effects of estrogens and for their eventual elimination from the body. The metabolism of estrogens primarily occurs in the liver and involves two main phases. Phase I reactions, predominantly hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes, create catechol estrogens. Phase II reactions involve conjugation, such as methylation, glucuronidation, and sulfation, to increase water solubility and facilitate excretion.[1][2]

This compound (2-ME1) is a key metabolite in this network. It is a naturally occurring methoxylated catechol estrogen that serves as an important biomarker for assessing the balance of estrogen metabolism.[3]

Biochemical Pathways Involving this compound

The formation of 2-ME1 is a two-step process originating from estrone (E1), which itself is a primary estrogen, particularly after menopause.[3]

2.1 Synthesis of 2-Hydroxyestrone (2-OHE1): The initial step is the hydroxylation of estrone at the C-2 position of the steroid's A-ring. This reaction is catalyzed by specific cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1, to form the catechol estrogen 2-hydroxyestrone (2-OHE1).[4][5] This is often referred to as the "2-hydroxylation pathway," which is considered a major and generally favorable route for estrogen metabolism.[3]

2.2 Methylation to this compound (2-ME1): The catechol estrogen 2-OHE1 is then rapidly methylated by the enzyme Catechol-O-methyltransferase (COMT).[4][6] COMT transfers a methyl group to one of the hydroxyl groups of the catechol structure, resulting in the formation of this compound.[7][8] This methylation step is a critical detoxification process, as it converts the potentially reactive catechol estrogen into a more stable and less harmful compound.[2][7]

References

- 1. 2-Methoxyestradiol - Balance Hormone Profile (Dried Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. This compound - MALE: First AM Comp - Urine Profile + Metabolites (Physicians Lab) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. This compound | Rupa Health [rupahealth.com]

- 4. This compound/2-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]

- 5. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. COMT OESTROGEN | DNAlysis [dnalife.academy]

- 8. How Does COMT Impact Female Hormonal Health? | Metagenics UK [metagenics.co.uk]

Endogenous Formation of 2-Methoxyestrone from 2-Hydroxyestrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen metabolism is a complex network of pathways that significantly influences cellular processes and has been implicated in the pathophysiology of various diseases, including cancer. Among the numerous estrogen metabolites, the catechol estrogens, particularly 2-hydroxyestrone (2-OHE1), and their methylated derivatives, such as 2-methoxyestrone (2-ME1), have garnered considerable attention. The conversion of 2-OHE1 to 2-ME1 represents a critical juncture in estrogen metabolism, shifting the balance from a potentially reactive catechol intermediate to a more stable and biologically distinct molecule. This technical guide provides an in-depth exploration of the endogenous formation of this compound from 2-hydroxyestrone, detailing the enzymatic process, its biological significance, and the experimental methodologies used for its investigation.

2-Hydroxyestrone is a major metabolite of estrone, formed through hydroxylation by cytochrome P450 enzymes.[1] Subsequently, 2-OHE1 can be O-methylated by the enzyme catechol-O-methyltransferase (COMT) to form this compound.[2] This metabolic step is not merely a detoxification process but yields a metabolite with unique biological activities. While 2-OHE1 has been associated with both pro- and anti-cancer effects, 2-ME1 is generally considered to be protective, exhibiting anti-proliferative and pro-apoptotic properties in various cancer cell lines.[3][4] Understanding the dynamics of this conversion is therefore crucial for developing therapeutic strategies that target estrogen metabolism in hormone-dependent cancers.

The Enzymatic Conversion: Role of Catechol-O-Methyltransferase (COMT)

The primary enzyme responsible for the methylation of 2-hydroxyestrone to this compound is Catechol-O-Methyltransferase (COMT).[2] COMT is a ubiquitous enzyme that plays a crucial role in the inactivation of catecholamines and other catechol-containing compounds.[5]

Mechanism of Action:

COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate, in this case, 2-hydroxyestrone. The reaction is dependent on a divalent cation, typically Mg2+, which facilitates the proper orientation of the substrate in the active site.[5] The methylation of 2-hydroxyestrone primarily occurs at the 2-hydroxyl group, leading to the formation of this compound.

Quantitative Data

| Parameter | Value | Species/Tissue | Reference |

| COMT Kinetics | |||

| Apparent Km (2-hydroxyestradiol) | 1.3 µM | Rat Liver | |

| Apparent Vmax (2-hydroxyestradiol) | 1.2 nmol/mg protein/h | Rat Liver | |

| Tissue Concentrations | |||

| 2-Hydroxyestrone (Urine, postmenopausal women) | 0.3-2.0 ng/mg creatinine | Human | [6] |

| 2-Hydroxyestrone (Urine, cycling women) | 5.1-13.1 ng/mg creatinine | Human | [6] |

| This compound (Serum, postmenopausal women) | 3.30 ± 1.00 pg/mL | Human | [7] |

| This compound (Urine, postmenopausal women) | 0.3-1.4 ng/mg creatinine | Human | [8] |

| This compound (Urine, cycling women) | 2.5-6.5 ng/mg creatinine | Human | [8] |

| 2-Hydroxyestradiol (Cancerous Breast Tissue) | Significantly greater than normal tissue | Human | [9] |

| 16α-hydroxyestrone (Cancerous Breast Tissue) | Marked increase compared to normal tissue | Human | [9] |

Biological Significance of the 2-OHE1 to 2-ME1 Conversion

The metabolic conversion of 2-hydroxyestrone to this compound has profound biological implications, particularly in the context of cancer.

-

Detoxification and Reduced Genotoxicity: 2-Hydroxyestrone, as a catechol estrogen, can be oxidized to form semiquinones and quinones. These reactive intermediates can covalently bind to DNA, leading to mutations and initiating carcinogenesis. The methylation of 2-OHE1 by COMT prevents its oxidation, thereby functioning as a critical detoxification pathway.[3]

-

Anti-proliferative and Pro-apoptotic Effects of this compound: Unlike its precursor, this compound exhibits potent anti-cancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast and prostate cancer.[4][10] The mechanisms of action are multifaceted and include disruption of microtubule polymerization, induction of cell cycle arrest at the G2/M phase, and activation of apoptotic signaling pathways.[11][12]

-

The 2/16α-Hydroxyestrone Ratio: The ratio of 2-hydroxyestrone to another estrogen metabolite, 16α-hydroxyestrone (a potent estrogen agonist), has been investigated as a potential biomarker for breast cancer risk. A higher ratio, indicating a metabolic preference for the 2-hydroxylation pathway, is generally considered to be protective.[13] The subsequent conversion of 2-OHE1 to the anti-proliferative 2-ME1 further enhances this protective effect.

Experimental Protocols

In Vitro COMT Activity Assay

This protocol describes the determination of COMT activity in a biological sample (e.g., cell lysate, tissue homogenate) using 2-hydroxyestrone as the substrate and quantifying the formation of this compound by High-Performance Liquid Chromatography (HPLC).

Materials:

-

2-Hydroxyestrone (substrate)

-

S-Adenosyl-L-methionine (SAM) (co-substrate)

-

Magnesium chloride (MgCl2)

-

Phosphate buffer (pH 7.4)

-

Biological sample (e.g., cell lysate)

-

Perchloric acid (for reaction termination)

-

HPLC system with a C18 reverse-phase column and electrochemical or UV detector

-

Mobile phase (e.g., methanol/phosphate buffer mixture)

-

This compound standard

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, MgCl2, SAM, and the biological sample.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add 2-hydroxyestrone to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Preparation for HPLC: Transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter.

-

HPLC Analysis: Inject a defined volume of the filtered supernatant onto the HPLC system.

-

Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.

-

Calculation of COMT Activity: Express COMT activity as the amount of this compound produced per unit of time per amount of protein in the biological sample (e.g., pmol/min/mg protein).

Quantification of 2-Hydroxyestrone and this compound in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 2-hydroxyestrone and this compound in biological matrices such as plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., plasma, serum)

-

Internal standards (deuterated 2-hydroxyestrone and this compound)

-

Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

-

LC-MS/MS system with a C18 reverse-phase column and a triple quadrupole mass spectrometer

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

2-Hydroxyestrone and this compound analytical standards

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add the internal standards.

-

Perform liquid-liquid extraction by adding MTBE, vortexing, and centrifuging to separate the organic and aqueous layers.

-

Transfer the organic layer containing the analytes to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject a defined volume of the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-hydroxyestrone, this compound, and their internal standards should be monitored.

-

-

Quantification:

-

Construct calibration curves by plotting the peak area ratios of the analytes to their respective internal standards against the concentration of the analytical standards.

-

Determine the concentrations of 2-hydroxyestrone and this compound in the biological samples by interpolating their peak area ratios from the calibration curves.

-

Visualizations

Metabolic Pathway of this compound Formation

Caption: Enzymatic conversion of Estrone to this compound.

Experimental Workflow for COMT Activity Assay

Caption: Workflow for in vitro COMT activity determination.

Signaling Pathways of 2-Hydroxyestrone and this compound in Cancer

Caption: Opposing signaling effects of 2-OHE1 and 2-ME1 in cancer cells.

Conclusion

The endogenous formation of this compound from 2-hydroxyestrone via COMT-mediated methylation is a pivotal step in estrogen metabolism with significant implications for health and disease, particularly in cancer. This conversion effectively channels a potentially pro-carcinogenic catechol estrogen towards a metabolite with established anti-tumor properties. A thorough understanding of the enzymatic process, the biological activities of the metabolites, and the methodologies for their analysis is essential for researchers and drug development professionals. Future research focused on elucidating the precise regulation of COMT activity and the tissue-specific concentrations of these metabolites will be invaluable for the development of novel therapeutic and preventative strategies targeting estrogen-related pathologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opposite estrogen effects of estrone and 2-hydroxyestrone on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyestrone | Rupa Health [rupahealth.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Rupa Health [rupahealth.com]

- 8. Tissue content of hydroxyestrogens in relation to survival of breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms for 2-methoxyestradiol-induced apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-Methoxyestradiol induces mitochondria dependent apoptotic signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciex.com [sciex.com]

The Enzymatic Activity of Catechol-O-Methyltransferase on 2-Hydroxyestrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol-O-methyltransferase (COMT) plays a pivotal role in the metabolic inactivation of catechol estrogens, a class of estrogen metabolites that have been implicated in carcinogenesis. This technical guide provides an in-depth analysis of the enzymatic activity of COMT on a key substrate, 2-hydroxyestrone (2-OHE1). We will explore the kinetics of this reaction, detail experimental protocols for its measurement, and illustrate the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers in endocrinology, oncology, and drug development.

Introduction

Estrogen metabolism is a complex process involving multiple enzymatic pathways. One of the critical pathways is the hydroxylation of parent estrogens, such as estrone (E1), to form catechol estrogens. 2-hydroxyestrone (2-OHE1) is a major catechol estrogen metabolite. While initially considered inactive, catechol estrogens can be oxidized to form reactive quinones that can cause DNA damage, a mechanism linked to the initiation of cancer.

Catechol-O-methyltransferase (COMT) is a phase II detoxification enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of catechol compounds, including catechol estrogens.[1] This methylation process is a crucial step in rendering these metabolites more water-soluble and facilitating their excretion, thereby mitigating their potentially harmful effects.[2] The primary product of COMT activity on 2-hydroxyestrone is 2-methoxyestrone (2-ME1).[3]

Genetic polymorphisms in the COMT gene, such as the well-studied Val158Met variant, can lead to variations in enzyme activity.[2] Individuals with the low-activity variant may have a reduced capacity to methylate catechol estrogens, potentially leading to an accumulation of these reactive metabolites and an increased risk for estrogen-related cancers, particularly breast cancer.[3] Understanding the kinetics and regulation of COMT activity on 2-hydroxyestrone is therefore of significant interest for cancer prevention and therapy.

Enzymatic Reaction and Kinetics

The COMT-mediated methylation of 2-hydroxyestrone follows Michaelis-Menten kinetics.[4] The enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring of 2-hydroxyestrone. This reaction results in the formation of two potential products: this compound (2-ME1) and 2-hydroxy-3-methoxyestrone.[3] The reaction requires the presence of a divalent cation, typically magnesium (Mg²⁺), as a cofactor.

Quantitative Data on COMT Activity

| Substrate/Parameter | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| 2-Hydroxyestrone (2-OHE1) | Recombinant Human S-COMT | Not explicitly stated | Not explicitly stated | [4] |

| S-adenosyl-L-methionine | Human Erythrocyte S-COMT | 6.1 | Not applicable | |

| 3,4-Dihydroxybenzoic acid | Human Erythrocyte S-COMT | 26.0 | Not applicable | |

| General Finding | Recombinant Human S-COMT (High and Low Activity Variants) | No significant difference in Km or Vmax for 2-hydroxyestradiol between variants. |

Note: The study by Dawling et al. (2001) in Cancer Research determined the kinetic parameters for COMT-mediated metabolism of 2-hydroxyestrone and presented the data in a Michaelis-Menten plot; however, the precise numerical values for Km and Vmax were not provided in the accessible text.[4]

Signaling Pathways

The metabolic conversion of 2-hydroxyestrone to this compound by COMT is a critical detoxification step that prevents the formation of genotoxic estrogen quinones. Beyond this protective role, both the substrate and the product of this reaction have been shown to influence intracellular signaling pathways, particularly those involved in cell proliferation and survival.

2-Hydroxyestrone has been reported to down-regulate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.[4] Its methylated product, 2-methoxyestradiol (a metabolite related to this compound), also exhibits antiproliferative effects by inhibiting the Akt/mTOR pathway and inducing cell cycle arrest.[4]

Experimental Protocols

Several methods can be employed to measure the activity of COMT on 2-hydroxyestrone. The choice of method often depends on the available equipment and the specific requirements of the experiment. Below is a generalized protocol based on High-Performance Liquid Chromatography (HPLC) with electrochemical detection, a sensitive and specific method for quantifying catechol estrogens and their methylated metabolites.

COMT Activity Assay using HPLC with Electrochemical Detection

Objective: To quantify the formation of this compound from 2-hydroxyestrone by COMT in a given enzyme preparation (e.g., cell lysate, tissue homogenate, or purified enzyme).

Materials:

-

Substrate: 2-hydroxyestrone (2-OHE1)

-

Co-substrate: S-adenosyl-L-methionine (SAM)

-

Enzyme Source: Recombinant COMT, tissue homogenate, or cell lysate

-

Buffer: Tris-HCl or phosphate buffer (pH 7.4-7.6)

-

Cofactor: Magnesium chloride (MgCl₂)

-

Stopping Solution: Perchloric acid or a strong acid to denature the enzyme

-

HPLC System: With a C18 reverse-phase column and an electrochemical detector

-

Mobile Phase: A suitable mixture of buffer (e.g., sodium phosphate), an ion-pairing agent (e.g., sodium 1-octanesulfonate), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile).

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 2-hydroxyestrone in a suitable solvent (e.g., ethanol or methanol) and dilute to the desired working concentrations in the reaction buffer.

-

Prepare a fresh stock solution of SAM in water or a slightly acidic buffer.

-

Prepare the reaction buffer containing MgCl₂.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, the enzyme preparation, and SAM. Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate, 2-hydroxyestrone.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding the stopping solution (e.g., an equal volume of cold perchloric acid).

-

Centrifuge the mixture to pellet the precipitated protein.

-

-

Sample Analysis by HPLC:

-

Transfer the supernatant to an HPLC vial.

-

Inject a defined volume of the supernatant onto the HPLC system.

-

Separate the substrate (2-hydroxyestrone) and the product (this compound) on the C18 column using an isocratic or gradient elution with the appropriate mobile phase.

-

Detect the analytes using an electrochemical detector set at an appropriate potential to oxidize the catechol and methoxyestrogen.

-

Quantify the amount of this compound formed by comparing the peak area to a standard curve generated with known concentrations of the metabolite.

-

-

Data Analysis:

-

Calculate the rate of product formation (e.g., in pmol/min/mg of protein).

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of 2-hydroxyestrone and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Conclusion

The enzymatic methylation of 2-hydroxyestrone by COMT is a critical pathway in estrogen metabolism with significant implications for human health, particularly in the context of hormone-related cancers. This guide has provided a comprehensive overview of the COMT-mediated conversion of 2-hydroxyestrone to this compound, including the principles of the reaction kinetics, the impact on cellular signaling pathways, and a detailed protocol for measuring enzyme activity. Further research to precisely quantify the kinetic parameters of COMT for 2-hydroxyestrone and to fully elucidate the downstream effects of its metabolites will be invaluable for the development of novel strategies for cancer prevention and treatment.

References

- 1. dovepress.com [dovepress.com]

- 2. Catechol-O-methyltransferase (COMT)-mediated metabolism of catechol estrogens: comparison of wild-type and variant COMT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Characterization of human soluble high and low activity catechol-O-methyltransferase catalyzed catechol estrogen methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxyestrone's Affinity for Estrogen Receptors Alpha and Beta: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestrone (2-ME1) is an endogenous metabolite of the primary estrogen, estrone. Formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone, 2-ME1 has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. Unlike its parent hormone, 2-ME1 exhibits minimal estrogenic activity, a characteristic attributed to its remarkably low binding affinity for the classical estrogen receptors, alpha (ERα) and beta (ERβ). This technical guide provides a comprehensive overview of the binding affinity of this compound for ERα and ERβ, details the experimental protocols used to determine these affinities, and explores the downstream signaling pathways affected by its interactions.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound and its closely related metabolite, 2-Methoxyestradiol (2-ME2), for ERα and ERβ is significantly lower than that of the primary estrogen, 17β-estradiol (E2). This low affinity is a key determinant of their distinct biological activities. The following tables summarize the available quantitative data.

Table 1: Competitive Binding Affinity (Ki) of 2-Methoxyestradiol (2-ME2) for Human Estrogen Receptors

| Compound | Receptor | Ki (nM) | Fold Lower Affinity than Estradiol |

| 2-Methoxyestradiol (2-ME2) | ERα | 21 | 500 |

| ERβ | 417 | 3200 |

Data sourced from a study using recombinant human ERα and ERβ.

Table 2: Relative Binding Affinity (RBA) of this compound (2-ME1) for Estrogen Receptors

| Compound | Receptor | Relative Binding Affinity (%) |

| This compound (2-ME1) | ERα | <0.001 - <1 |

| ERβ | <1 |

Relative binding affinity is expressed as a percentage of the binding of 17β-estradiol, which is set at 100%.

These data collectively demonstrate that this compound and 2-Methoxyestradiol are very weak ligands for both ERα and ERβ.

Experimental Protocols

The quantitative data presented above are primarily determined through competitive radioligand binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to the estrogen receptor.

Experimental Workflow:

Figure 1: Workflow of a competitive radioligand binding assay.

Detailed Methodology:

-

Receptor Source: Recombinant human ERα and ERβ expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli) are purified. Alternatively, cytosolic extracts from tissues rich in estrogen receptors, such as rat uterus, can be used.

-

Radioligand: Tritiated estradiol ([³H]-E2) with high specific activity is used as the radioligand.

-

Assay Buffer: A buffer solution, typically Tris-HCl based, containing additives to maintain receptor stability and prevent non-specific binding is used.

-

Incubation: A constant concentration of the estrogen receptor and [³H]-E2 are incubated with a range of concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. Common methods include:

-

Hydroxylapatite (HAP) assay: HAP binds the receptor-ligand complex, which is then pelleted by centrifugation.

-

Filter binding assay: The reaction mixture is passed through a filter that retains the receptor-ligand complex.

-

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding to the estrogen receptor, which is the activation or inhibition of gene transcription.

Experimental Workflow:

An In-depth Technical Guide to 2-Methoxyestrone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestrone (2-ME1) is an endogenous metabolite of the primary estrogen, estrone. Formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone, 2-ME1 is characterized by the addition of a methoxy group at the 2-position of the steroid's A-ring.[1][2] Unlike its parent hormone, this compound exhibits very low affinity for estrogen receptors (ERs) and possesses minimal estrogenic activity.[2][3] Despite this, emerging research suggests that 2-ME1 may have distinct biological roles, including potential anticancer and neuroprotective effects, often considered in conjunction with its more extensively studied counterpart, 2-methoxyestradiol (2-ME2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and known biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a steroid derivative with the IUPAC name 3-Hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one.[3] Its chemical structure consists of the classic four-ring steroid nucleus with a methoxy group at the C-2 position and a ketone group at C-17.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₄O₃ | [4] |

| Molecular Weight | 300.39 g/mol | [4] |

| CAS Number | 362-08-3 | [4] |

| IUPAC Name | 3-Hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one | [3] |

| Melting Point | 187-190 °C | [5] |

| pKa | 10.81 | [6] |

| Solubility | In DMSO: 50 mg/mL (166.45 mM) | [7] |

| In 10% DMSO + 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL | [7] | |

| In 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL | [7] |

Metabolism of this compound

This compound is a key metabolite in the C-2 hydroxylation pathway of estrogen metabolism. This pathway is considered a "protective" route as it leads to the formation of catechols with lower estrogenic potential. The metabolic cascade begins with the hydroxylation of estrone (E1) at the C-2 position by cytochrome P450 enzymes, primarily CYP1A1, to form 2-hydroxyestrone (2-OHE1).[2] Subsequently, the enzyme catechol-O-methyltransferase (COMT) catalyzes the methylation of the hydroxyl group at the 2-position of 2-OHE1 to yield this compound.[1][2] 2-ME1 can be further metabolized through sulfation or glucuronidation to facilitate its excretion.[1][2]

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound/2-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro effects of 2-methoxyestradiol on morphology, cell cycle progression, cell death and gene expression changes in the tumorigenic MCF-7 breast epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-proliferative Effects of 2-Methoxyestrone in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestrone (2-ME), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties.[1][2][3] Unlike its parent compound, estradiol, the primary anti-cancer activities of 2-ME are mediated independently of estrogen receptors (ER) α and β, making it a candidate for a broad range of malignancies.[1][4] This technical guide provides a comprehensive overview of the in vitro anti-proliferative effects of 2-ME, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved.

Core Mechanisms of Anti-proliferative Action

The anti-proliferative activity of 2-ME in cancer cells is a multi-faceted process primarily driven by the disruption of microtubule function, leading to cell cycle arrest and subsequent induction of apoptosis.

Microtubule Disruption and Mitotic Arrest

2-ME interacts directly with tubulin, the fundamental protein subunit of microtubules. While high concentrations of 2-ME can inhibit tubulin polymerization, the concentrations that induce mitotic arrest in cells do so without causing a net depolymerization of microtubules.[5] Instead, 2-ME appears to affect microtubule dynamics, leading to a functional defect in the mitotic spindle.[5] This disruption of the spindle apparatus prevents proper chromosome segregation during mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[2][6][7] This G2/M arrest is a hallmark of 2-ME's action across various cancer cell lines, including breast, esophageal, and nasopharyngeal carcinoma.[6][8][9]

Induction of Apoptosis

Prolonged mitotic arrest induced by 2-ME ultimately triggers programmed cell death, or apoptosis, through multiple signaling cascades.

2.2.1. The Extrinsic (Death Receptor) Pathway A key mechanism by which 2-ME induces apoptosis is through the upregulation of Death Receptor 5 (DR5), also known as TRAIL-R2.[4] Increased expression of DR5 on the cell surface sensitizes cancer cells to apoptosis.[4] The signaling cascade proceeds through the activation of initiator caspase-8, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological hallmarks of apoptosis.[4][10] Studies show a sequential activation of caspase-8, followed by caspase-9 and caspase-3, indicating a crosstalk between the extrinsic and intrinsic pathways.[4]

2.2.2. The Intrinsic (Mitochondrial) Pathway 2-ME also engages the intrinsic apoptotic pathway, which is centered on the mitochondria. This involves the modulation of Bcl-2 family proteins. Specifically, 2-ME has been shown to down-regulate the anti-apoptotic protein Bcl-2 in nasopharyngeal and osteosarcoma cells.[7][9] This shift in the balance of pro- and anti-apoptotic proteins leads to loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and the apoptotic cascade.[8]

2.2.3. Role of Reactive Oxygen Species (ROS) The generation of reactive oxygen species (ROS) is another important factor in 2-ME-induced apoptosis. Treatment with 2-ME leads to an increase in intracellular hydrogen peroxide formation.[8] This oxidative stress can contribute to mitochondrial damage and the activation of stress-activated signaling pathways, such as the JNK pathway, which further promotes apoptosis.[11]

Quantitative Data: Anti-proliferative Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for 2-ME vary across different cancer cell lines, reflecting diverse cellular sensitivities.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation(s) |

| MCF-7 | Breast (ER+) | 1.5 | Not Specified | [1] |

| 6.79 ± 0.71 | 48 | [12] | ||

| LTED | Breast (Long-Term Estrogen-Deprived) | 0.93 ± 0.11 | 48 | [12] |

| 0.55 ± 0.02 | 72 | [12] | ||

| 0.40 ± 0.02 | 96 | [12] | ||

| MDA-MB-231 | Breast (ER-) | 1.1 | Not Specified | [1] |

| 0.5 | 48 | [13] | ||

| MDA-MB-435 | Melanoma (often used as Breast) | 1.3 | Not Specified | [1] |

| WHCO3 | Esophageal Carcinoma | ~1.0 (at 60% reduction) | 72 | [6] |

| CNE2 | Nasopharyngeal Carcinoma | 2.82 | Not Specified | [9] |

| Lewis Lung Carcinoma | Lung | 3.0 | 48 | [13] |

Key Signaling Pathways Modulated by this compound

The anti-proliferative effects of 2-ME are orchestrated through the modulation of several key intracellular signaling pathways.

-

Mitotic Spindle Checkpoint: 2-ME activates the spindle assembly checkpoint by disrupting microtubule dynamics. This leads to an accumulation of cells in mitosis, characterized by increased levels of Cyclin B1.[8]

-

Death Receptor Pathway: 2-ME upregulates DR5, leading to the activation of the FADD/caspase-8 signaling axis.[4]

-

Mitochondrial Apoptosis Pathway: 2-ME can decrease the expression of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.[7][9]

-

JNK Signaling: In some cancer cells, such as pancreatic cancer, 2-ME-mediated apoptosis involves the activation of the JNK signaling pathway, which can be initiated by an increase in ROS.[11]

-

Akt Signaling: In ER-positive breast cancer cells, the interplay between 2-ME and estradiol can be complex. In the presence of estradiol, 2-ME can inhibit estradiol-induced Akt phosphorylation, a key survival signal.[14]

Caption: Core signaling pathways activated by this compound leading to apoptosis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail standard protocols used to evaluate the in vitro anti-proliferative effects of 2-ME.

General Cell Culture and Treatment

-

Cell Maintenance: Culture selected cancer cell lines (e.g., MCF-7, MDA-MB-231) in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Stock Solution: Prepare a high-concentration stock solution of 2-ME (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for protein/flow cytometry analysis) and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of 2-ME. Include a vehicle control (DMSO) at a concentration equal to that in the highest 2-ME dose.

Caption: General experimental workflow for in vitro cell treatment.

Cell Proliferation/Viability (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.

-

Protocol: Seed 5,000-10,000 cells per well in a 96-well plate. After overnight adherence, treat with 2-ME for 24-72 hours.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvest: After treatment with 2-ME (e.g., for 24 hours), harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

-

Fixation: Wash the cell pellet with ice-cold PBS, then resuspend and fix the cells in 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is expected.

Apoptosis Detection (Annexin V/PI Staining & Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvest: Following 2-ME treatment (e.g., for 48 hours), harvest both adherent and floating cells. Centrifuge and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-